molecular formula C20H24Cl2N2O6S2 B12190067 1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)piperazine

1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)piperazine

Cat. No.: B12190067
M. Wt: 523.5 g/mol
InChI Key: NSIXQZWXHPUZJO-UHFFFAOYSA-N
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Description

1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)piperazine is a chemical compound with the molecular formula C22H24Cl2N2O4. It is a piperazine derivative, which means it contains a piperazine ring as part of its structure. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)piperazine typically involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and solvents, and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)piperazine can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound.

Scientific Research Applications

1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)piperazine is not well-documented. piperazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved for this compound would require further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(5-chloro-2-ethoxybenzenesulfonyl)piperazine is unique due to the presence of both chloro and ethoxy groups on the benzene rings, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the piperazine ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H24Cl2N2O6S2

Molecular Weight

523.5 g/mol

IUPAC Name

1,4-bis[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine

InChI

InChI=1S/C20H24Cl2N2O6S2/c1-3-29-17-7-5-15(21)13-19(17)31(25,26)23-9-11-24(12-10-23)32(27,28)20-14-16(22)6-8-18(20)30-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3

InChI Key

NSIXQZWXHPUZJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OCC

Origin of Product

United States

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